molecular formula C10H11N3O3 B1461668 Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1158775-59-7

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1461668
M. Wt: 221.21 g/mol
InChI Key: JETXNEOCQUWODS-UHFFFAOYSA-N
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Description

“Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C10H11N3O3 and a molecular weight of 221.21 g/mol . It is a derivative of pyrazolo[1,5-a]pyrimidine.


Molecular Structure Analysis

The molecular structure of “Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate” consists of a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 2 and 5 positions, a carboxylate group at the 3 position, and a hydroxy group at the 7 position .


Physical And Chemical Properties Analysis

“Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate” has a molecular weight of 221.213 and a density of 1.4±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point are not specified in the available literature .

Scientific Research Applications

Medicinal Chemistry Insights

Pyrazolo[1,5-a]pyrimidines, including compounds like Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate, serve as building blocks for developing drug-like candidates with a wide array of biological activities. These include anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory properties, CRF1 antagonists, and radiodiagnostic applications (Cherukupalli et al., 2017). The structure-activity relationship (SAR) studies associated with these compounds have garnered significant attention, leading to the development of various lead compounds for different disease targets.

Synthetic Strategies and Biological Properties

The synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives are diverse and well-documented, highlighting their significant biological properties and SAR studies. This indicates the potential for further exploration and development of drug candidates based on this scaffold (Cherukupalli et al., 2017).

Regio-Orientation in Structural Assignment

Another aspect of scientific research on this compound involves understanding the regio-orientation and regioselectivity of reactions leading to the formation of pyrazolo[1,5-a]pyrimidines. This is crucial for the accurate structural assignment and development of further derivatives with intended biological activities (Mohamed & Mahmoud, 2019).

Safety And Hazards

“Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate” is classified as an irritant . Further safety and hazard information is not available in the current literature.

properties

IUPAC Name

methyl 2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-5-4-7(14)13-9(11-5)8(6(2)12-13)10(15)16-3/h4,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETXNEOCQUWODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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